Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate
Description
Properties
IUPAC Name |
methyl 3-(4-propan-2-ylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10(2)12-7-4-11(5-8-12)6-9-13(14)15-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXDXRCVVQYSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50790363 | |
| Record name | Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50790363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69358-86-7 | |
| Record name | Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50790363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate, also known as a methacrylate derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an alkene group and an ester functionality, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure can be represented as follows:
This compound features a propene backbone with a methyl ester and an isopropyl-substituted phenyl group, contributing to its distinctive reactivity and biological properties.
Antimicrobial Properties
Research has indicated that methacrylate derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of the bacterial cell membrane integrity, leading to cell lysis.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| This compound | S. aureus | 21 |
Cytotoxicity Studies
Cytotoxicity assays using various cell lines have demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The compound's cytotoxic effects were evaluated using the MTT assay, which measures cell viability.
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| MCF-7 (breast cancer) | 15 | 5 |
| Vero (normal cells) | 75 |
A higher selectivity index indicates a promising therapeutic window for potential cancer treatment applications.
The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. The presence of the isopropyl group enhances lipophilicity, allowing better membrane penetration. This characteristic may facilitate the disruption of cellular processes, including:
- Membrane Disruption : The compound can insert into lipid bilayers, causing destabilization.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of key enzymes involved in cell proliferation.
Case Studies
-
Anticancer Activity : A study focused on the anticancer effects of methacrylate derivatives found that this compound significantly inhibited the growth of breast cancer cells through apoptosis induction mechanisms.
"The compound induced apoptosis in MCF-7 cells via ROS generation and caspase activation."
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against pathogenic bacteria and found that the compound exhibited substantial antibacterial activity, particularly against Gram-positive bacteria.
Scientific Research Applications
Recent studies have evaluated the biological activity of methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate using Density Functional Theory (DFT) methods. These investigations assessed its potential as a drug candidate by analyzing its electronic properties, molecular profiling, and biological significance. The findings suggest that this compound may exhibit promising pharmacological characteristics, which could lead to the design of new therapeutic agents .
Case Study: Drug Similarity Analysis
- A study conducted using DFT methods calculated interaction energies and electron densities, revealing that the compound has favorable drug similarity parameters. This information is crucial for researchers aiming to develop new drugs with enhanced efficacy and reduced side effects.
Materials Science
This compound has potential applications in the development of advanced materials. Its ability to participate in polymerization reactions allows it to be used as a monomer in the synthesis of various polymers.
Case Study: Polymer Synthesis
- Research indicates that this compound can be utilized in free radical polymerization processes to create copolymers with desirable mechanical properties. The incorporation of this compound into polymer matrices enhances their thermal stability and mechanical strength, making them suitable for applications in coatings and adhesives.
Agricultural Applications
The compound's derivatives have been explored for their potential use as agrochemicals. Its structural similarity to natural compounds suggests that it may possess herbicidal or insecticidal properties.
Case Study: Agrochemical Efficacy
- Experimental evaluations have shown that certain derivatives of this compound exhibit significant activity against specific pests and weeds, indicating their potential as environmentally friendly alternatives to conventional pesticides.
Data Table: Summary of Applications
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Electron-donating groups (e.g., isopropyl) : The para-isopropyl group in the parent compound increases hydrophobicity and may stabilize the double bond via hyperconjugation, reducing reactivity toward electrophilic addition. This makes it suitable for applications requiring lipid solubility .
- Electron-withdrawing groups (e.g., nitro, sulfonyl) : The nitro and chlorosulfonyl substituents in analogs enhance electrophilic reactivity. For example, the nitro group directs further substitution reactions to the meta position .
- Reactive functional groups (e.g., bromomethyl) : Bromomethyl-substituted derivatives are pivotal in Suzuki-Miyaura and Ullmann coupling reactions, enabling facile derivatization .
Physicochemical Properties
- Solubility: The isopropyl-substituted compound exhibits lower polarity, favoring solubility in nonpolar solvents. In contrast, nitro- and sulfonyl-substituted analogs are more polar, enhancing water solubility in acidic conditions .
- Thermal stability : Electron-withdrawing groups reduce thermal stability due to increased electron deficiency, whereas bulky substituents like isopropyl may enhance stability by steric hindrance .
Research Findings and Structural Validation
Crystallographic studies using SHELX software (e.g., SHELXL, SHELXS) have been instrumental in validating the structures of these compounds. For instance, the nitro-substituted analog’s planar geometry and bond lengths align with computational predictions, confirming minimal steric distortion . Similarly, Ozagrel Methyl Ester’s crystal structure reveals a twisted conformation due to the imidazole group, which correlates with its bioactivity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate, and how are intermediates characterized?
- Methodology : The compound can be synthesized via Horner-Wadsworth-Emmons olefination or Knoevenagel condensation, using 4-isopropylbenzaldehyde and methyl acrylate derivatives. Key intermediates (e.g., aldehydes or β-keto esters) should be purified via column chromatography and characterized using -/-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .
- Experimental Design : Optimize reaction conditions (e.g., solvent, temperature, catalyst) to improve yield. Monitor reaction progress via TLC or GC-MS. Confirm stereochemistry of the α,β-unsaturated ester using NOESY or X-ray crystallography .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Key Techniques :
- NMR : Assign peaks for the propenoate double bond () and isopropyl group (δ ~2.9 ppm, septet) .
- IR : Confirm ester carbonyl (~1720 cm) and C=C stretching (~1630 cm) .
- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX programs (e.g., SHELXL for refinement) .
Q. What safety protocols are essential during handling and disposal?
- Handling : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. For toxic byproducts, employ glove boxes .
- Waste Management : Segregate halogenated/organic waste and consult certified disposal services. Document SDS guidelines for emergency response .
Advanced Research Questions
Q. How can impurities in synthesized batches be identified and quantified?
- Methodology : Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times against known impurities (e.g., 3-[4-(2-methylpropyl)phenyl]propanoic acid, CAS 65322-85-2). Confirm structures via LC-MS/MS .
- Data Analysis : Apply mass balance calculations and quantify impurity levels using calibration curves. Cross-validate with -NMR integration of diagnostic peaks .
Q. How to resolve contradictions in experimental vs. computational (DFT) data for molecular geometry?
- Approach : Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with X-ray data. Analyze discrepancies in dihedral angles or bond lengths. Adjust computational parameters (solvent models, basis sets) to improve agreement .
- Case Study : For propenoate derivatives, discrepancies in C=C bond length (~1.34 Å experimental vs. 1.38 Å DFT) may arise from crystal packing effects. Use periodic boundary conditions in simulations .
Q. What strategies optimize the compound’s stability under varying storage conditions?
- Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC and identify products (e.g., hydrolysis to carboxylic acid). Use kinetic modeling (Arrhenius equation) to predict shelf life .
- Mitigation : Store in amber vials under inert gas (N) at -20°C. Add stabilizers (e.g., BHT) to inhibit radical-mediated degradation .
Q. How does substituent variation (e.g., fluorophenyl vs. isopropylphenyl) affect biological activity?
- Comparative Analysis : Synthesize analogs (e.g., methyl 3-(4-fluorophenyl)prop-2-enoate) and test in bioassays (e.g., enzyme inhibition). Use QSAR models to correlate electronic effects (Hammett σ) with activity trends .
- Data Interpretation : Fluorine’s electron-withdrawing effect may enhance binding affinity compared to isopropyl’s steric bulk. Validate via molecular docking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
